Benzyl 3-(benzyloxy)butanoate
CAS No.: 52657-85-9
Cat. No.: VC20648634
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52657-85-9 |
|---|---|
| Molecular Formula | C18H20O3 |
| Molecular Weight | 284.3 g/mol |
| IUPAC Name | benzyl 3-phenylmethoxybutanoate |
| Standard InChI | InChI=1S/C18H20O3/c1-15(20-13-16-8-4-2-5-9-16)12-18(19)21-14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
| Standard InChI Key | QILPMBLPJRKNAY-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Nomenclature
Benzyl 3-(benzyloxy)butanoate (C₁₈H₂₀O₄) is an ester derivative of butanoic acid, featuring a benzyl group at the carboxylate position and a benzyloxy substituent at the third carbon of the butanoate chain. The compound’s systematic IUPAC name is benzyl 3-(benzyloxy)butanoate, reflecting its two benzyl moieties . Synonyms include 3-(benzyloxy)butanoic acid benzyl ester and benzyl ester of 3-O-benzylbutanoic acid, though these are less commonly used .
Molecular Formula and Weight
Structural Relationships
The compound is structurally related to (2R,3S)-benzyl 2-amino-3-(benzyloxy)butanoate oxalate (PubChem CID 56777082), which shares the benzyloxy and benzyl ester groups but incorporates an amino group at the second carbon . This amino derivative’s molecular formula (C₁₈H₂₁NO₃) and weight (389.4 g/mol) highlight the impact of functional group variations on physicochemical properties .
Structural Characteristics
Stereochemistry and Conformation
Benzyl 3-(benzyloxy)butanoate lacks chiral centers in its base structure, distinguishing it from amino-containing analogs like the (2R,3S)-configured oxalate derivative . The absence of stereogenic centers simplifies its synthetic and analytical workflows compared to enantiomerically complex relatives.
Spectroscopic Profiles
While nuclear magnetic resonance (NMR) data for the exact compound are unavailable, related structures provide benchmarks. For instance, the (2R,3S)-amino analog exhibits distinct proton environments:
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¹H NMR: Signals at δ 3.5–4.2 ppm correspond to methine protons adjacent to the benzyloxy group .
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¹³C NMR: Carbonyl resonances appear near δ 170 ppm, while aromatic carbons span δ 125–140 ppm .
Synthesis and Manufacturing
Carboxyl Reduction and Esterification
A patent describing the synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidinone (CN103601695A) offers parallels . The methodology involves:
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Reduction of Amino Acids: Lithium aluminum hydride (LiAlH₄) reduces carboxyl groups to alcohols in tetrahydrofuran (THF) .
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Cyclization and Acylation: Microwave-assisted reactions with diethyl carbonate and propionyl chloride yield chiral intermediates .
Table 1: Key Synthetic Parameters for Analogous Compounds
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | LiAlH₄ | THF | 50 | 97.3 |
| 2 | Diethyl carbonate | Ethyl acetate | 80 (microwave) | 94.3 |
| 3 | Propionyl chloride | THF | 20 | 97.0 |
Adapting this protocol, benzyl 3-(benzyloxy)butanoate could be synthesized via:
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Esterification: Reacting 3-(benzyloxy)butanoic acid with benzyl alcohol under acidic catalysis.
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Protection-Deprotection Strategies: Using benzyl bromide to protect hydroxyl groups during synthesis .
Applications in Organic Synthesis
Chiral Intermediate Preparation
Benzyl-protected esters like this compound serve as intermediates in synthesizing enantiomerically pure pharmaceuticals. For example, the (2R,3S)-amino derivative is a precursor to oxazolidinone antibiotics . The benzyl groups enhance solubility in organic solvents, facilitating reactions like asymmetric hydrogenation.
Peptide Modification
The benzyloxy moiety protects hydroxyl groups during peptide synthesis, preventing undesired side reactions. Subsequent hydrogenolytic cleavage (e.g., using Pd/C) regenerates free hydroxyls without disrupting peptide bonds .
Physicochemical Properties
Solubility and Stability
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Solubility: High in apolar solvents (e.g., ethyl acetate, THF) due to benzyl groups; insoluble in water .
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Stability: Resists hydrolysis under neutral conditions but degrades in strong acids/bases via ester cleavage .
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous compounds shows melting points near 80–100°C, with decomposition above 200°C .
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